molecular formula C16H18F4N6 B12265914 2-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine

2-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine

Cat. No.: B12265914
M. Wt: 370.35 g/mol
InChI Key: CNQUWQGMXHBKHV-UHFFFAOYSA-N
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Description

2-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a complex organic compound that features a pyridine ring substituted with fluorine and trifluoromethyl groups, a piperazine ring, and a dimethylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the fluorinated pyridine derivative. One common method involves the fluorination of pyridine using reagents such as AlF3 and CuF2 at high temperatures (450-500°C) to yield 2-fluoropyridine and 2,6-difluoropyridine . The trifluoromethyl group can be introduced via a reaction with trifluoromethylating agents.

The piperazine ring is then introduced through a nucleophilic substitution reaction, where the fluorinated pyridine derivative reacts with piperazine under basic conditions. Finally, the dimethylpyrimidine moiety is attached through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated pyridine ring, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

2-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The fluorinated pyridine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity to its targets, while the dimethylpyrimidine moiety can modulate its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is unique due to its combination of fluorinated pyridine, piperazine, and dimethylpyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H18F4N6

Molecular Weight

370.35 g/mol

IUPAC Name

2-[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

InChI

InChI=1S/C16H18F4N6/c1-24(2)13-3-4-21-15(23-13)26-7-5-25(6-8-26)14-12(17)9-11(10-22-14)16(18,19)20/h3-4,9-10H,5-8H2,1-2H3

InChI Key

CNQUWQGMXHBKHV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F

Origin of Product

United States

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